N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone with a 3,4-dimethoxyphenyl group and a 4-fluorophenoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with an amine to form the amide bond.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the substitution reaction where the 3,4-dimethoxyphenyl group is introduced to the butanamide backbone.
Attachment of the 4-Fluorophenoxy Group: The final step involves the reaction of the intermediate compound with a fluorophenol derivative to attach the 4-fluorophenoxy group.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(3,4-dimethoxyphenyl)-2-(4-bromophenoxy)butanamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-(3,4-dimethoxyphenyl)-2-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-fluorophenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-4-15(24-14-8-5-12(19)6-9-14)18(21)20-13-7-10-16(22-2)17(11-13)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXBIJKINAXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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